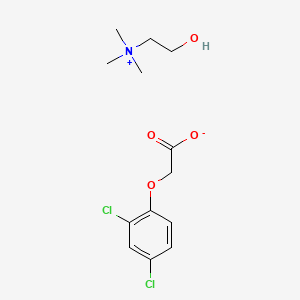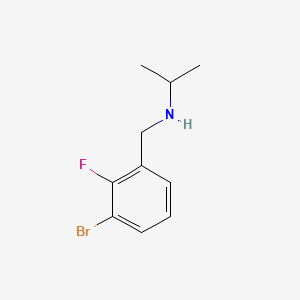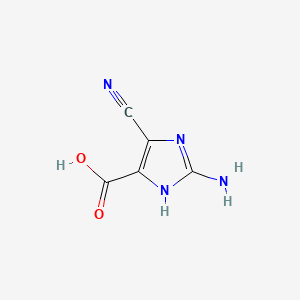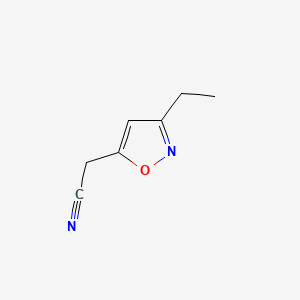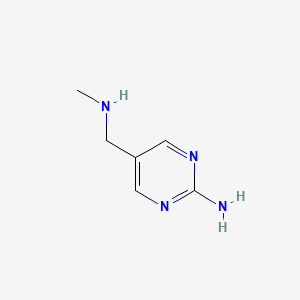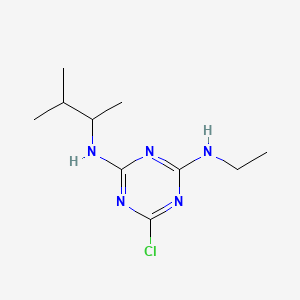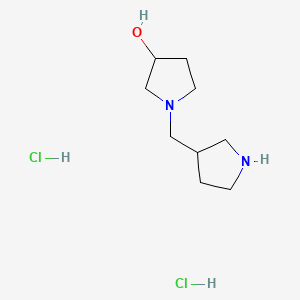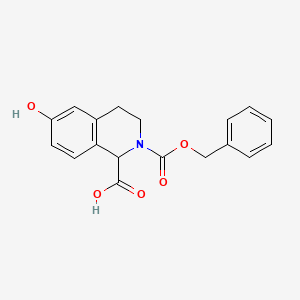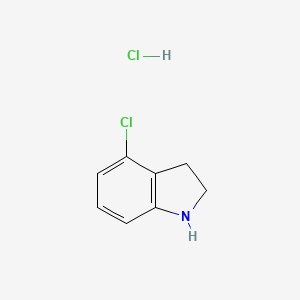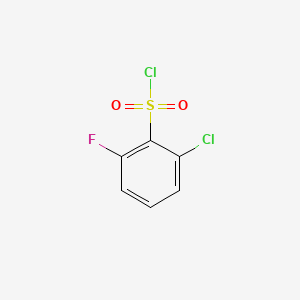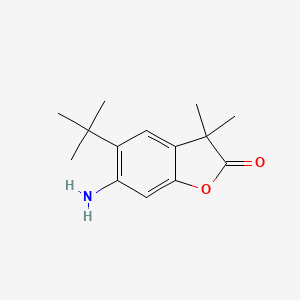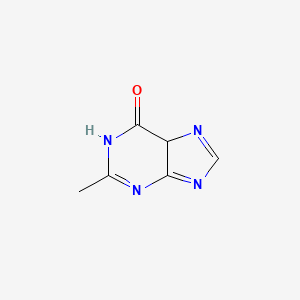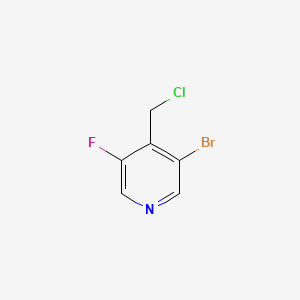
3-Bromo-4-(chloromethyl)-5-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-(chloromethyl)-5-fluoropyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This particular compound is notable for its three substituents: a bromine atom at the 3-position, a chloromethyl group at the 4-position, and a fluorine atom at the 5-position. These substituents confer unique chemical properties and reactivity, making the compound valuable in various scientific and industrial applications.
Mécanisme D'action
Target of Action
Similar compounds are often used in suzuki–miyaura cross-coupling reactions , suggesting that its target could be related to transition metal catalysts involved in carbon–carbon bond formation.
Mode of Action
The mode of action of 3-Bromo-4-(chloromethyl)-5-fluoropyridine is likely to involve its interaction with a transition metal catalyst, such as palladium, in a Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its role in the Suzuki–Miyaura cross-coupling reaction . By facilitating the formation of new carbon–carbon bonds, this compound can contribute to the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the presence of certain functional groups or the pH of the environment could potentially affect the compound’s action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(chloromethyl)-5-fluoropyridine typically involves multi-step organic reactions. One common method starts with the halogenation of pyridine derivatives. For instance, the bromination of 4-(chloromethyl)-5-fluoropyridine can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position.
Another approach involves the use of Grignard reagents, where a pyridine derivative is treated with a bromomagnesium reagent followed by chloromethylation and fluorination steps. These reactions are typically conducted in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere to prevent moisture-sensitive side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic halogenation and chloromethylation reactions are optimized for large-scale synthesis, often using automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. This ensures consistent product quality and minimizes the risk of hazardous by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-(chloromethyl)-5-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.
Electrophilic Substitution: The bromine and fluorine atoms can participate in electrophilic aromatic substitution reactions, allowing further functionalization of the pyridine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or hydrogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF) are commonly used.
Electrophilic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are employed under controlled acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Applications De Recherche Scientifique
3-Bromo-4-(chloromethyl)-5-fluoropyridine finds extensive applications in scientific research, particularly in:
Chemistry: Used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential as a precursor in the synthesis of therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-4-(methyl)-5-fluoropyridine
- 3-Chloro-4-(chloromethyl)-5-fluoropyridine
- 3-Bromo-4-(chloromethyl)-5-chloropyridine
Uniqueness
3-Bromo-4-(chloromethyl)-5-fluoropyridine is unique due to the specific combination of bromine, chloromethyl, and fluorine substituents, which confer distinct reactivity and properties. This makes it particularly valuable in the synthesis of compounds requiring precise functional group placement and reactivity.
Propriétés
IUPAC Name |
3-bromo-4-(chloromethyl)-5-fluoropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-5-2-10-3-6(9)4(5)1-8/h2-3H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGHVVFPSJRQBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)CCl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700085 |
Source


|
| Record name | 3-Bromo-4-(chloromethyl)-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227573-06-9 |
Source


|
| Record name | 3-Bromo-4-(chloromethyl)-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
